2-Pentenenitrile

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Pentenenitrile can be synthesized through various methods. One common method involves the reaction of butadiene with hydrogen cyanide in the presence of a catalyst. This process typically requires specific reaction conditions, such as controlled temperature and pressure, to ensure high yield and selectivity .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of reactants and the use of advanced catalysts to optimize the reaction efficiency. The product is then purified through distillation and other separation techniques to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Pentenenitrile undergoes various chemical reactions, including:

Addition Reactions: Due to its conjugated double bond, this compound can participate in addition reactions with reagents such as hydrogen, halogens, and hydrogen halides.

Oxidation and Reduction: It can be oxidized to form corresponding acids or reduced to form amines.

Substitution Reactions: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrogenation: Using hydrogen gas and a metal catalyst (e.g., palladium or nickel) to reduce this compound to pentanenitrile.

Halogenation: Reacting with halogens (e.g., chlorine or bromine) to form halogenated derivatives.

Hydrolysis: Using acidic or basic conditions to hydrolyze the nitrile group to form carboxylic acids.

Major Products Formed:

Pentanenitrile: Formed through hydrogenation.

Halogenated Derivatives: Formed through halogenation.

Carboxylic Acids: Formed through hydrolysis.

Applications De Recherche Scientifique

2-Pentenenitrile has several applications in scientific research and industry:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is used in the development of drugs and therapeutic agents.

Mécanisme D'action

The mechanism of action of 2-Pentenenitrile involves its ability to undergo addition, substitution, and other reactions due to its conjugated double bond and nitrile group. These functional groups allow it to interact with various molecular targets and pathways, facilitating the formation of desired products in chemical synthesis .

Comparaison Avec Des Composés Similaires

Pentanenitrile: A saturated nitrile with similar applications but lacks the conjugated double bond.

Butanenitrile: A shorter-chain nitrile with different reactivity and applications.

Hexenenitrile: A longer-chain nitrile with similar reactivity but different physical properties.

Uniqueness of 2-Pentenenitrile: this compound’s conjugated double bond makes it more reactive and versatile compared to its saturated counterparts. This unique feature allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in organic synthesis .

Activité Biologique

2-Pentenenitrile, a nitrile compound with the chemical formula CHN, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, including toxicity, behavioral impacts, and antioxidant properties.

This compound is an unsaturated nitrile that can undergo various chemical reactions, making it significant in organic synthesis. Its structure allows for electrophilic activation, which can lead to diverse biological interactions.

Toxicological Profile

Research indicates that this compound exhibits varying degrees of toxicity depending on the dosage and exposure duration. A study conducted on rats showed that administration of cis-2-pentenenitrile resulted in behavioral changes indicative of vestibular dysfunction. The following table summarizes the observed effects based on dosage:

| Dosage (mmol/kg/day) | Behavioral Effects | Vestibular Dysfunction Rating |

|---|---|---|

| 0 | Control | 0-1 |

| 1.0 | No significant effects | 0-1 |

| 1.5 | Behavioral changes | 1-4 |

| 2.0 | Severe dysfunction | 3-4 |

The study found that doses as low as 1.5 mmol/kg/day led to observable vestibular dysfunction within 24 hours post-administration, while higher doses resulted in more pronounced effects and increased mortality rates among test subjects .

The mechanisms through which this compound exerts its biological effects are not fully understood but may involve metabolic pathways leading to the formation of reactive metabolites. These metabolites can interact with cellular components, potentially leading to oxidative stress and neurotoxicity. For instance, the compound has been noted to induce the activity of phase II detoxifying enzymes such as glutathione S-transferase and quinone reductase in various tissues, suggesting a protective antioxidant mechanism at lower doses .

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. It has been shown to enhance the activity of several antioxidant enzymes:

| Antioxidant Enzyme | Effect | Tissues Affected |

|---|---|---|

| Glutathione S-transferase | Enhanced | Stomach, kidneys, lungs |

| Quinone reductase | Enhanced | Small intestine, urinary bladder |

| Glutathione peroxidase | Enhanced | Skin, kidneys |

These enhancements suggest that at certain concentrations, this compound may mitigate oxidative damage in tissues associated with cancer risk reduction .

Case Studies

A key study examined the vestibular toxicity of cis-2-pentenenitrile in rats over multiple dosing periods. The findings indicated a dose-dependent relationship between exposure levels and severity of vestibular dysfunction. Significant hyperactivity was observed in animals receiving higher doses (1.5 mmol/kg and above), correlating with increased vestibular rating scores .

Another investigation focused on the metabolic pathways activated by this compound exposure, revealing that it could activate nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator in cellular defense against oxidative stress .

Propriétés

Numéro CAS |

13284-42-9 |

|---|---|

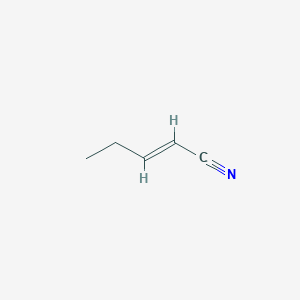

Formule moléculaire |

C5H7N |

Poids moléculaire |

81.12 g/mol |

Nom IUPAC |

pent-2-enenitrile |

InChI |

InChI=1S/C5H7N/c1-2-3-4-5-6/h3-4H,2H2,1H3 |

Clé InChI |

ISBHMJZRKAFTGE-UHFFFAOYSA-N |

SMILES |

CCC=CC#N |

SMILES isomérique |

CC/C=C/C#N |

SMILES canonique |

CCC=CC#N |

Point d'ébullition |

234 °F at 760 mm Hg (NTP, 1992) |

Densité |

0.82 at 39 °F (NTP, 1992) |

Point d'éclair |

73.8 °F (NTP, 1992) |

Key on ui other cas no. |

13284-42-9 26294-98-4 25899-50-7 |

Description physique |

2-pentenenitrile is a clear yellow liquid. (NTP, 1992) Liquid |

Pictogrammes |

Flammable; Acute Toxic |

Solubilité |

5 to 10 mg/mL at 66° F (NTP, 1992) |

Synonymes |

2-pentenenitrile 2-pentenenitrile, (E)-isomer 2-pentenenitrile, (Z)-isome |

Pression de vapeur |

6 mm Hg at 77 °F ; 110 mm Hg at 122° F; 134 mm Hg at 158° F (NTP, 1992) |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.